Cas no 90097-45-3 (3-(hydroxymethyl)-2(1H)-quinolinone)
3-(hydroxymethyl)-2(1H)-quinolinone Chemical and Physical Properties
Names and Identifiers
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- 2(1H)-Quinolinone,3-(hydroxymethyl)-
- 3-(hydroxymethyl)-1H-quinolin-2-one
- 3-(hydroxyMethyl)-2(1H)-quinolinone
- 3-HYDROXYMETHYL-1H-QUINOLIN-2-ONE
- 3-hydroxymethylcarbostyril
- HMS1633J02
- hydroxymethylquinolinone
- 3-(Hydroxymethyl)quinolin-2(1H)-one
- 3-(hydroxymethyl)-2(1H)-quinolinone
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- MDL: MFCD06200995
- Inchi: 1S/C10H9NO2/c12-6-8-5-7-3-1-2-4-9(7)11-10(8)13/h1-5,12H,6H2,(H,11,13)
- InChI Key: VHJYMYGHHCHEDA-UHFFFAOYSA-N
- SMILES: OCC1C(NC2C=CC=CC=2C=1)=O
Computed Properties
- Exact Mass: 175.06300
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
Experimental Properties
- Melting Point: 200°C
- PSA: 53.09000
- LogP: 1.02040
3-(hydroxymethyl)-2(1H)-quinolinone Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
- HazardClass:IRRITANT
3-(hydroxymethyl)-2(1H)-quinolinone Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(hydroxymethyl)-2(1H)-quinolinone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 047462-5g |
3-(Hydroxymethyl)-2(1H)-quinolinone |
90097-45-3 | >95% | 5g |
5168CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 047462-1g |
3-(Hydroxymethyl)-2(1H)-quinolinone |
90097-45-3 | >95% | 1g |
2843CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 047462-500mg |
3-(Hydroxymethyl)-2(1H)-quinolinone |
90097-45-3 | >95% | 500mg |
1851CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 047462-1g |
3-(hydroxymethyl)-2(1H)-quinolinone |
90097-45-3 | >95% | 1g |
2843.0CNY | 2021-07-05 | |
| Apollo Scientific | OR14005-1g |
3-(Hydroxymethyl)quinolin-2(1H)-one |
90097-45-3 | 95% | 1g |
£231.00 | 2025-02-19 | |
| Chemenu | CM228760-5g |
3-(Hydroxymethyl)quinolin-2(1H)-one |
90097-45-3 | 95% | 5g |
$457 | 2021-08-04 | |
| TRC | H949398-50mg |
3-(hydroxymethyl)-2(1H)-quinolinone |
90097-45-3 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | H949398-100mg |
3-(hydroxymethyl)-2(1H)-quinolinone |
90097-45-3 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | H949398-500mg |
3-(hydroxymethyl)-2(1H)-quinolinone |
90097-45-3 | 500mg |
$ 160.00 | 2022-06-04 | ||
| ChemScence | CS-0155679-250mg |
3-(Hydroxymethyl)quinolin-2(1H)-one |
90097-45-3 | 250mg |
$196.0 | 2022-04-26 |
3-(hydroxymethyl)-2(1H)-quinolinone Suppliers
3-(hydroxymethyl)-2(1H)-quinolinone Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
Additional information on 3-(hydroxymethyl)-2(1H)-quinolinone
3-(Hydroxymethyl)-2(1H)-Quinolinone: A Comprehensive Overview
3-(Hydroxymethyl)-2(1H)-Quinolinone (CAS No. 90097-45-3) is a versatile compound with significant potential in various fields of research and application. This compound, belonging to the quinolinone family, has garnered attention due to its unique structural properties and functional groups, particularly the hydroxymethyl group attached to the quinolinone backbone. Recent studies have highlighted its role in drug discovery, material science, and biochemistry, making it a subject of interest for researchers worldwide.
The quinolinone scaffold is a well-known structure in organic chemistry, often utilized in the development of bioactive compounds. The addition of the hydroxymethyl group introduces new functional diversity, enabling the compound to participate in various chemical reactions and biological interactions. This modification enhances its ability to act as a precursor in synthetic pathways, contributing to the synthesis of more complex molecules with potential therapeutic applications.
Recent advancements in computational chemistry have allowed for a deeper understanding of the electronic properties and reactivity of 3-(Hydroxymethyl)-2(1H)-Quinolinone. Quantum mechanical studies reveal that the hydroxymethyl group significantly influences the compound's electronic distribution, making it more susceptible to nucleophilic and electrophilic attacks. This insight has been instrumental in designing efficient synthetic routes for derivatives of this compound, which are being explored for their potential as antimicrobial agents and anticancer drugs.
In the realm of medicinal chemistry, 3-(Hydroxymethyl)-2(1H)-Quinolinone has shown promise as a lead compound for drug development. Its ability to interact with biological targets such as enzymes and receptors has been extensively studied using molecular docking techniques. These studies suggest that the compound could serve as a template for designing molecules with enhanced bioavailability and selectivity, paving the way for innovative therapeutic interventions.
The synthesis of 3-(Hydroxymethyl)-2(1H)-Quinolinone involves a series of well-established organic reactions, including condensation and oxidation processes. Researchers have optimized these methods to achieve higher yields and better purity, ensuring that the compound is readily available for further experimentation and application.
Moreover, the environmental impact of 3-(Hydroxymethyl)-2(1H)-Quinolinone has been a topic of recent interest. Studies on its biodegradation pathways indicate that it can be metabolized by microorganisms under specific conditions, reducing its persistence in natural ecosystems. This information is crucial for assessing its safety profile and ensuring sustainable practices in its production and use.
In conclusion, 3-(Hydroxymethyl)-2(1H)-Quinolinone (CAS No. 90097-45-3) stands out as a valuable compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with recent research findings, positions it as a key player in advancing scientific knowledge and technological innovations.
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